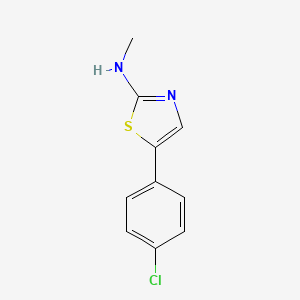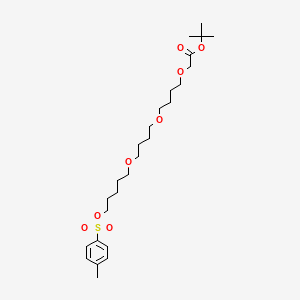
tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate is a complex organic compound with the molecular formula C26H44O8S. It is characterized by the presence of multiple ether linkages and a tosyloxy group, which makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate typically involves multiple steps. One common method starts with the preparation of the tosyloxy pentyl intermediate. This intermediate is then reacted with butoxy and butoxyacetate groups under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as imidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reagents are mixed in reactors under specific temperature and pressure conditions. The process is optimized for yield and purity, often involving purification steps like distillation or crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block in organic synthesis .
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules or as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it useful in drug development .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate involves its ability to participate in various chemical reactions. The tosyloxy group is particularly reactive, allowing for substitution reactions that can modify the compound’s structure. The ether linkages provide flexibility and stability, making it a versatile intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-((5-(tosyloxy)pentyl)oxy)acetate: Similar in structure but lacks the additional butoxy groups.
tert-Butyl 4-(5-(tosyloxy)pentyl)piperidine-1-carboxylate: Contains a piperidine ring instead of the butoxy groups.
Uniqueness
What sets tert-Butyl 2-(4-(4-((5-(tosyloxy)pentyl)oxy)butoxy)butoxy)acetate apart is its multiple ether linkages and the presence of the tosyloxy group. These features provide unique reactivity and versatility in various chemical processes .
Eigenschaften
Molekularformel |
C26H44O8S |
|---|---|
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[4-[5-(4-methylphenyl)sulfonyloxypentoxy]butoxy]butoxy]acetate |
InChI |
InChI=1S/C26H44O8S/c1-23-12-14-24(15-13-23)35(28,29)33-21-7-5-6-16-30-17-8-9-18-31-19-10-11-20-32-22-25(27)34-26(2,3)4/h12-15H,5-11,16-22H2,1-4H3 |
InChI-Schlüssel |
VNUZCQZSNKKMAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCOCCCCOCCCCOCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


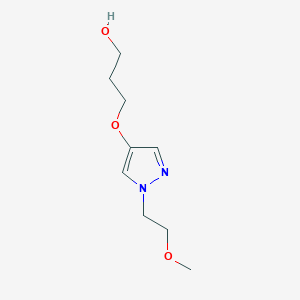
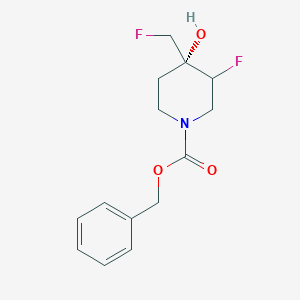
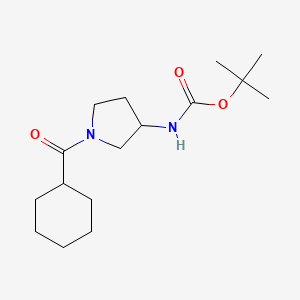
![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)
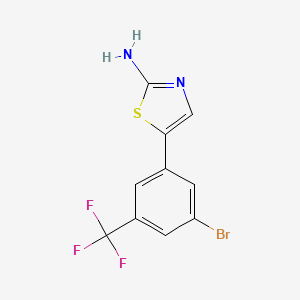
![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)
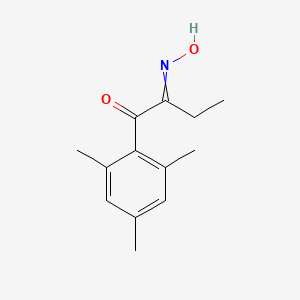
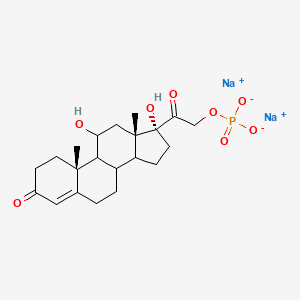
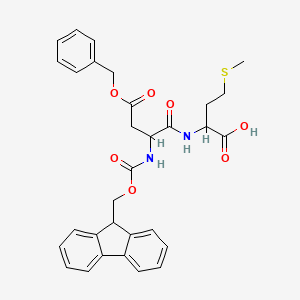
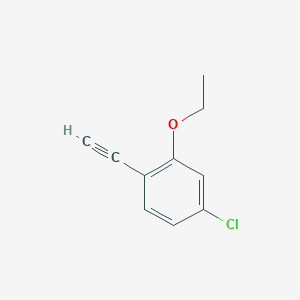
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
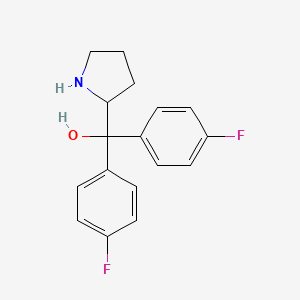
![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)
